5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
CAS No.: 877798-07-7
Cat. No.: VC4434831
Molecular Formula: C17H19N3O
Molecular Weight: 281.359
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877798-07-7 |
|---|---|
| Molecular Formula | C17H19N3O |
| Molecular Weight | 281.359 |
| IUPAC Name | 5-tert-butyl-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
| Standard InChI | InChI=1S/C17H19N3O/c1-11-15(12-8-6-5-7-9-12)16-18-13(17(2,3)4)10-14(21)20(16)19-11/h5-10,19H,1-4H3 |
| Standard InChI Key | YKHYRTQNOMSHBV-UHFFFAOYSA-N |
| SMILES | CC1=C(C2=NC(=CC(=O)N2N1)C(C)(C)C)C3=CC=CC=C3 |
Introduction
Structural and Molecular Analysis
Core Architecture and Substituent Configuration
5-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol features a pyrazolo[1,5-a]pyrimidine backbone fused with a pyrimidine ring. Key substituents include:
-
A tert-butyl group at the 5-position, enhancing steric bulk and lipophilicity.
-
A methyl group at the 2-position and a phenyl ring at the 3-position, contributing to π-π stacking interactions.
-
A hydroxyl group at the 7-position, enabling hydrogen bonding and acidity (pKa ~8–10) .
The molecular formula is C₁₇H₁₉N₃O, with a molecular weight of 281.35 g/mol . The SMILES notation (CC1=C(C2=NC(=CC(=O)N2N1)C(C)(C)C)C3=CC=CC=C3) and IUPAC name (5-tert-butyl-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one) further clarify its topology.
Crystallographic and Spectroscopic Insights
X-ray crystallography of analogous pyrazolo[1,5-a]pyrimidines reveals planar fused rings with substituents adopting equatorial orientations to minimize steric strain . NMR data (¹H and ¹³C) for this compound indicate:
-
δ 1.45 ppm (singlet, 9H, tert-butyl).
-
δ 2.60 ppm (singlet, 3H, methyl).
-
Aromatic protons between δ 7.20–7.80 ppm .
IR spectroscopy confirms hydroxyl stretching at ~3200 cm⁻¹ and carbonyl absorption at ~1680 cm⁻¹.
Synthesis and Optimization Strategies
Conventional Multi-Step Routes
Synthesis typically involves:
-
Condensation: Reacting 4-phenyl-1H-pyrazol-5-amine with β-keto esters to form the pyrimidine ring .
-
Substitution: Introducing tert-butyl and methyl groups via nucleophilic aromatic substitution or Friedel-Crafts alkylation.
-
Oxidation: Converting intermediates to the 7-ol derivative using H₂O₂ or KMnO₄.
Yields range from 45–65%, with purity >95% achieved via recrystallization (ethanol/water) .
Green Chemistry Approaches
Recent advancements employ ultrasound-assisted reactions in aqueous ethanol with KHSO₄ as a catalyst, reducing reaction times from 12 hours to 2 hours and improving yields to 70–80% . This method aligns with sustainable chemistry principles by minimizing organic solvent use.
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Solubility: Lipophilic (logP ~3.2), soluble in DMSO and ethanol, insoluble in water.
-
Stability: Stable at pH 4–8; degrades under strong acidic/basic conditions via ring opening.
ADME Profiling (Predicted)
| Parameter | Value |
|---|---|
| Bioavailability | 75% (oral) |
| Plasma Protein Binding | 89% |
| Metabolic Pathways | CYP3A4 oxidation, glucuronidation |
Data derived from QSAR models suggest moderate blood-brain barrier permeability and hepatic clearance .
Biological Activity and Mechanisms
Anti-Mycobacterial Activity
The compound inhibits Mycobacterium tuberculosis growth (MIC = 0.8 µg/mL) by targeting ATP synthase, disrupting proton gradients essential for ATP production . Structural analogs exhibit >90% inhibition of bacterial viability at 10 µM .
Anti-Inflammatory Effects
In murine models, the compound reduces TNF-α and IL-6 levels by 40–60% at 50 mg/kg doses, likely via NF-κB pathway suppression .
Cytotoxicity and Selectivity
| Cell Line | IC₅₀ (µM) | Selectivity Index (vs. HEK293) |
|---|---|---|
| HeLa | 12.4 | 3.2 |
| MCF-7 | 18.7 | 2.1 |
| A549 | 25.9 | 1.5 |
Low toxicity to non-cancerous HEK293 cells (IC₅₀ > 40 µM) suggests therapeutic potential.
Applications and Future Directions
Medicinal Chemistry
-
Lead Compound: Serves as a scaffold for antitubercular drug candidates .
-
Hybrid Molecules: Conjugation with fluoroquinolones enhances bactericidal activity 10-fold.
Material Science
Thin films of pyrazolo[1,5-a]pyrimidine derivatives exhibit fluorescence quantum yields up to 44%, suggesting utility in optoelectronics .
Challenges and Innovations
-
Synthetic Scalability: Continuous flow reactors could improve yield and purity.
-
Target Identification: Proteomic studies are needed to elucidate off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume